molecular formula C16H14O4 B568062 Dimethyl 4,4'-biphenyl-d8-dicarboxylate CAS No. 1219803-50-5

Dimethyl 4,4'-biphenyl-d8-dicarboxylate

Cat. No.: B568062
CAS No.: 1219803-50-5
M. Wt: 278.333
InChI Key: BKRIRZXWWALTPU-UWAUJQNOSA-N
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Description

Dimethyl 4,4’-biphenyl-d8-dicarboxylate is a planar biphenyldicarboxylic acid ester . It is a hepatoprotectant obtained from Schizandra fructus and may induce a signal transduction similar to that associated with IFN .


Molecular Structure Analysis

The molecular weight of Dimethyl 4,4’-biphenyl-d8-dicarboxylate is 278.33 . Its molecular formula is C16H6D8O4 . The SMILES string is COC(C1=C([2H])C([2H])=C(C2=C([2H])C([2H])=C(C([2H])=C2[2H])C(OC)=O)C([2H])=C1[2H])=O .


Chemical Reactions Analysis

Dimethyl 4,4’-biphenyl-d8-dicarboxylate may be employed as a starting reagent for the synthesis of dimethyl 2-fluoro-and 2,2’-difluorobiphenyl-4,4’-dicarboxylates .


Physical and Chemical Properties Analysis

Dimethyl 4,4’-biphenyl-d8-dicarboxylate is a solid substance . Its melting point is 213-215 °C (lit.) . The compound is stable under normal conditions .

Mechanism of Action

Dimethyl 4,4’-biphenyl-d8-dicarboxylate may induce a signal transduction similar to that associated with IFN .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Properties

IUPAC Name

methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIRZXWWALTPU-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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